molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8

1H-pyrazolo[3,4-b]pyridin-1-ol

Cat. No. B070278
CAS No.: 159487-16-8
M. Wt: 135.12 g/mol
InChI Key: LHNGLGRPIMOUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05644029

Procedure details

A solution of Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (~20 mL). 2-phenyl-5(4H)-oxazolone (~60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[N+:7]([C:10]1[C:15](OC)=[CH:14][CH:13]=[CH:12][N:11]=1)([O-:9])=O.C1([C:24]2OC(=O)C[N:28]=2)C=CC=CC=1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[OH:9][N:7]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:24]=[N:28]1 |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
4.25 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC(CN1)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10.06 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
7.3 mmol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring at about room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous phase is washed with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride
ADDITION
Type
ADDITION
Details
is gradually added
CUSTOM
Type
CUSTOM
Details
After recrystallizing
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid
ADDITION
Type
ADDITION
Details
has been added
TEMPERATURE
Type
TEMPERATURE
Details
The sample is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the above-identified product is isolated

Outcomes

Product
Name
Type
Smiles
ON1N=CC2=CC=CN=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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